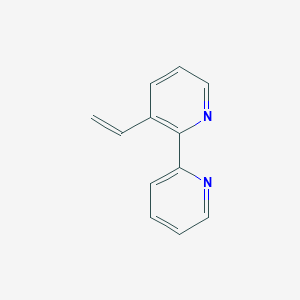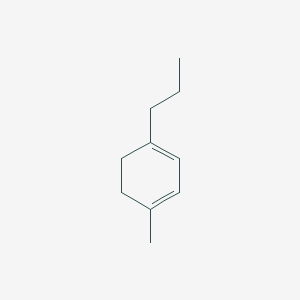
1-Methyl-4-propylcyclohexa-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-propylcyclohexa-1,3-diene is an organic compound with the molecular formula C10H16 It belongs to the class of cycloalkenes, specifically cyclohexadienes, which are characterized by a six-membered carbon ring with two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-propylcyclohexa-1,3-diene can be achieved through several methods. One common approach involves the stereoselective synthesis of conjugated dienes, which includes the use of coupling reactions, olefination, and isomerization . For instance, the formation of oxygenated dienes from methylcarbonyl compounds via dienolates is a well-established method . Additionally, the free radical halogenation of allylic carbons in alkenes using NBS (N-Bromosuccinimide) is another viable route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic processes and advanced separation techniques to isolate the desired compound from reaction mixtures. The specifics of these industrial methods are proprietary and vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-propylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding cyclohexane derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the double bonds or the allylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is typical.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of light or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction typically produces cyclohexane derivatives .
Aplicaciones Científicas De Investigación
1-Methyl-4-propylcyclohexa-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, such as adhesives and coatings.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-propylcyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. For instance, in electrophilic addition reactions, the compound forms resonance-stabilized carbocations, which can then undergo further transformations . The stability of these intermediates and the specific conditions of the reactions determine the final products .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A saturated analog with no double bonds.
Cyclohexene: Contains one double bond, making it less reactive than 1-Methyl-4-propylcyclohexa-1,3-diene.
1,3-Cyclohexadiene: Similar structure but lacks the methyl and propyl substituents.
Uniqueness
The presence of the methyl and propyl groups can affect the compound’s stability, reactivity, and interaction with other molecules, making it a valuable compound for various chemical processes and applications .
Propiedades
Número CAS |
113768-25-5 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
1-methyl-4-propylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H16/c1-3-4-10-7-5-9(2)6-8-10/h5,7H,3-4,6,8H2,1-2H3 |
Clave InChI |
QDSVHUIXOBBMCW-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
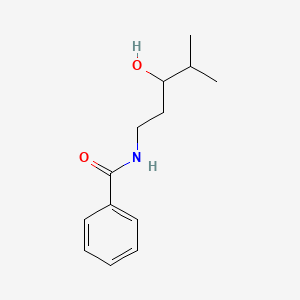
![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)
![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)
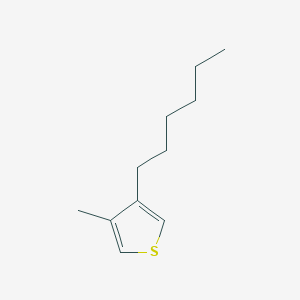
methanone](/img/structure/B14298376.png)
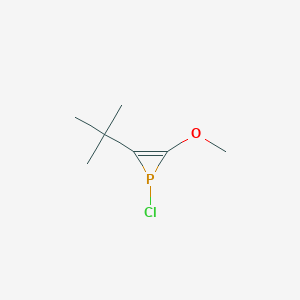
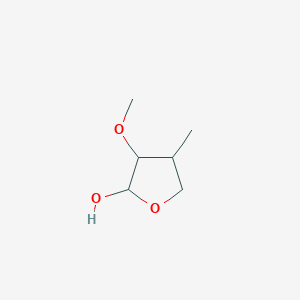
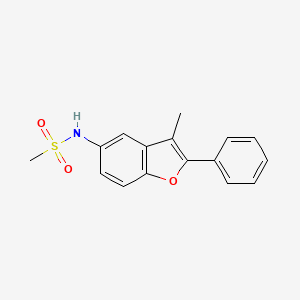
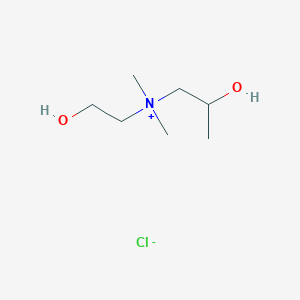
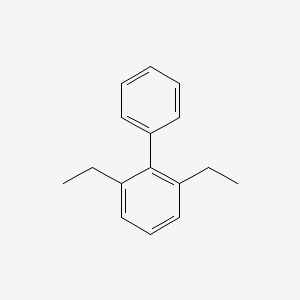
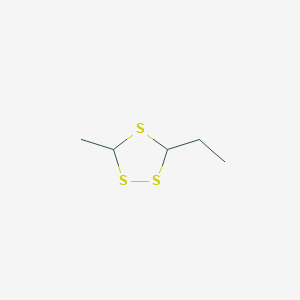
![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)
